Tuftsin Diacetate
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Overview
Description
Tuftsin (diacetate) is a tetrapeptide composed of threonine, lysine, proline, and arginine. It is derived from the Fc-domain of the heavy chain of immunoglobulin G. This compound is known for its immunostimulatory properties, particularly its ability to enhance the phagocytic activity of macrophages and neutrophils .
Mechanism of Action
Target of Action
Tuftsin Diacetate primarily targets macrophages and microglial cells . It is a tetrapeptide activator of these cells, which play a crucial role in the immune system. Additionally, it has been found to target ACE2 and NRP1 , which are significant in the context of SARS-CoV-2 infection .
Mode of Action
This compound interacts with its targets, leading to their activation. This activation results in a shift towards an anti-inflammatory phenotype . The compound also influences T cell phenotypes, promoting a shift towards immunoprotection . Specifically, it triggers the downregulation of pro-inflammatory Th1 responses and the upregulation of Th2-specific responses. It also promotes the expansion of immunosuppressive regulatory T cells (Tregs) .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to interact with ACE2 and NRP1 in the COVID-19 pathway . Molecular docking analyses have shown that Tuftsin can combine with ACE2 and NRP1 in stable structures, and their interacted regions cover the binding surfaces of S1-protein with the two receptors .
Pharmacokinetics
It is known that tuftsin, the natural peptide from which this compound is derived, is susceptible to degradation by enzymolysis in vivo . This suggests that the bioavailability of this compound may be influenced by factors such as metabolism and excretion.
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to decrease the proinflammatory environment of experimental autoimmune encephalomyelitis (EAE), a well-established animal model for MS . This suggests that it may have potential therapeutic applications in conditions characterized by inflammation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, intense proteolysis, to which peptides are susceptible, sharply limits the time interval for the drug to function . Therefore, the physiological environment in which this compound is administered can significantly impact its effectiveness.
Biochemical Analysis
Biochemical Properties
Tuftsin Diacetate interacts with several biomolecules, including the angiotensin-converting enzyme 2 (ACE2) and neuropilin 1 (NRP1), which are key receptors for SARS-CoV-2 entry into host cells . The nature of these interactions involves stable binding structures, as revealed by molecular docking results .
Cellular Effects
This compound influences cell function by impairing the binding of the SARS-CoV-2 spike protein to its human ACE2 receptor . This suggests that this compound could potentially exert immune-related functions in the treatment of COVID-19 .
Molecular Mechanism
The mechanism of action of this compound involves direct binding to ACE2 and NRP1 . This binding effectively prevents the SARS-CoV-2 spike protein from interacting with these receptors, thereby inhibiting viral entry into host cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tuftsin (diacetate) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) with 0.75% trifluoroacetic acid in water .
Industrial Production Methods: Industrial production of tuftsin (diacetate) involves large-scale SPPS, followed by purification using HPLC. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tuftsin (diacetate) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, restoring the peptide to its reduced form.
Substitution: Amino acid residues in tuftsin (diacetate) can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed:
Oxidation: Disulfide-bonded tuftsin (diacetate).
Reduction: Reduced tuftsin (diacetate).
Substitution: Various tuftsin (diacetate) analogs with modified amino acid sequences.
Scientific Research Applications
Tuftsin (diacetate) has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Medicine: Explored as a potential therapeutic agent for treating infections, autoimmune diseases, and cancer.
Industry: Utilized in the development of peptide-based drugs and vaccines.
Comparison with Similar Compounds
Selank: A peptide derived from tuftsin, known for its anxiolytic and cognitive-enhancing effects.
T Peptide: A tuftsin derivative designed to extend its half-life and enhance its anti-tumor effects.
Uniqueness of Tuftsin (diacetate): Tuftsin (diacetate) is unique due to its specific sequence of amino acids, which confer its immunostimulatory properties. Unlike other similar compounds, tuftsin (diacetate) has a well-defined mechanism of action and a broad range of applications in immunology and medicine .
Properties
CAS No. |
72103-53-8 |
---|---|
Molecular Formula |
C23H44N8O8 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O6.C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);1H3,(H,3,4) |
InChI Key |
VXMJJWSIOFCHAC-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O |
sequence |
One Letter Code: TKPR |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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